4-acetyl-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h4-9,11H,3,10H2,1-2H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOTUGRTPURIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-acetylbenzoic acid with 2-amino-3-propyl-6-sulfamoylbenzothiazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-acetyl-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Benzothiazole Core Modifications :
- The target compound and the diethylsulfamoyl analog share the 6-sulfamoyl-benzothiazole core but differ in substituents at positions 3 (propyl vs. propargyl) and 4 (acetyl vs. diethylsulfamoyl). The propargyl group in may enhance metabolic stability compared to the propyl chain due to reduced susceptibility to oxidative degradation.
- The sulfonamide derivative replaces the benzamide with a benzenesulfonamide group, altering hydrogen-bonding interactions. Its 6-methyl substituent likely increases hydrophobicity relative to the sulfamoyl group in the target compound.
Functional Group Impact: Sulfamoyl vs. Acetyl vs. Cyano/Methoxy: The 4-acetyl group in the target compound may engage in dipole interactions or act as a hydrogen-bond acceptor, contrasting with the electron-withdrawing cyano group in Lecozotan or the electron-donating methoxy group in .
Biological Activity: While the target compound’s application is unspecified, structural analogs show diverse therapeutic roles. For example, targets 11β-HSD1 for metabolic disorders, whereas Lecozotan acts on 5-HT1A receptors. This highlights how minor structural changes redirect biological activity.
Crystallographic and Physicochemical Properties
- Hydrogen Bonding and Packing : The sulfonamide derivative exhibits N–H···N and C–H···O hydrogen bonds, forming an R₂²(8) motif, and stabilizes via π-π interactions (3.43–3.95 Å). The target compound’s acetyl and sulfamoyl groups may similarly participate in hydrogen bonding, though crystallographic data are unavailable.
- Lipophilicity : The propargyl group in and the methoxy group in may increase logP compared to the target’s propyl and acetyl substituents, affecting membrane permeability.
Biological Activity
4-acetyl-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Functional Groups : Contains an acetyl group, sulfamoyl group, and a benzothiazole moiety.
- Molecular Weight : Approximately 357.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to modulate biochemical pathways involved in cellular signaling and metabolic processes.
Target Interactions:
- Enzyme Inhibition : Benzothiazole derivatives often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antioxidant Activity : The compound may also demonstrate antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Research has indicated that benzothiazole derivatives possess anticancer activity. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SK-OV-3 (Ovarian) | 10 | Apoptosis induction |
| OVCAR-3 (Ovarian) | 15 | Cell cycle arrest |
| PC12 (Neuroblastoma) | 20 | Antioxidant activity |
Neuroprotective Effects
Benzothiazole compounds have shown promise in neuroprotection. In silico studies indicate that they can inhibit Aβ aggregation and AChE activity, which are critical in Alzheimer's disease progression.
Case Studies
- In Vitro Studies : A study evaluated the effects of benzothiazole derivatives on PC12 cells, revealing that certain compounds exhibited significant cytotoxicity while others were non-toxic at therapeutic concentrations .
- In Vivo Studies : In animal models, administration of specific benzothiazole derivatives resulted in a marked reduction in tumor size when compared to control groups, suggesting effective bioactivity against cancerous cells .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests high stability and favorable absorption characteristics. Research indicates that these compounds may follow first-order kinetics in metabolic processes, leading to predictable dosing regimens.
Q & A
Q. Advanced
- Cross-Validation : Combine multiple techniques (e.g., NMR, FTIR, and X-ray) to confirm structural assignments .
- Density Functional Theory (DFT) : Predict NMR chemical shifts or vibrational frequencies to reconcile experimental vs. computational data discrepancies .
- Biological Replicates : Repeat assays under standardized conditions (pH, temperature) to address variability in IC₅₀ values .
What methodologies are used to study interactions between this compound and biological targets?
Q. Advanced
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets, focusing on sulfamoyl and acetyl groups .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified enzymes or receptors .
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) under varying pH and ionic strengths .
How can the stability of this compound be assessed under different experimental conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .
- Long-Term Stability : Store samples in DMSO or aqueous buffers at 4°C, -20°C, and -80°C, monitoring purity over weeks using HPLC .
- pH-Dependent Stability : Use phosphate or Tris buffers (pH 3–10) to assess solubility and degradation kinetics .
How do structural modifications (e.g., substituent changes) impact biological activity compared to analogs?
Advanced
Comparative studies using SAR tables highlight:
| Modification Site | Example Change | Observed Effect | Reference |
|---|---|---|---|
| Sulfamoyl group | Replacement with methylsulfonyl | Reduced antimicrobial activity | |
| Acetyl group | Substitution with nitro | Enhanced kinase inhibition | |
| Propyl chain | Extension to pentyl | Improved membrane permeability |
These findings suggest that electron-withdrawing groups on the benzamide enhance target affinity, while alkyl chain length modulates pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
